
PRRSV/CD163-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PRRSV/CD163-IN-1 is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a quinoxaline core, a morpholine ring, and a sulfonamide group.
Aplicaciones Científicas De Investigación
PRRSV/CD163-IN-1 has been extensively studied for its potential in various scientific research applications:
Medicinal Chemistry: It has shown promise as an antiviral agent, particularly against porcine reproductive and respiratory syndrome virus (PRRSV).
Antimicrobial Activity: The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
Target of Action
The primary target of the compound PRRSV/CD163-IN-1 is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection . The virus uses this receptor to gain entry into the cell and replicate within it .
Mode of Action
This compound inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the virus to infect host cells . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting PRRSV infection .
Biochemical Pathways
The compound this compound affects the pathway of PRRSV infection. Normally, PRRSV enters the host macrophages by binding to CD163, and the virus uses the receptor to gain entry into the cell and replicate within it . By inhibiting the interaction between PRRSV glycoproteins and CD163, this compound disrupts this pathway and prevents the virus from establishing an infection .
Pharmacokinetics
The compound’s ability to inhibit prrsv infection in a dose-dependent manner suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PRRSV infection of porcine alveolar macrophages, the primary target of PRRSV . This inhibition is achieved by blocking the interaction between PRRSV glycoproteins and CD163, thereby preventing the virus from entering and replicating within the host cells .
Action Environment
The compound’s broad inhibitory effect against various lineages of prrsv suggests that it may be effective in a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
The compound 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide interacts with the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection . It inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .
Cellular Effects
The compound has been shown to inhibit PRRSV infection of porcine alveolar macrophages (PAMs), the primary target of PRRSV, in a dose-dependent manner . It significantly inhibited the infection caused by both type I and type II PRRSV strains .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide involves blocking the interaction between PRRSV and its specific receptor CD163 . This interaction is crucial for the virus’s ability to infect cells. By inhibiting this interaction, the compound prevents the virus from entering cells and replicating .
Temporal Effects in Laboratory Settings
It has been shown to have a significant inhibitory effect on PRRSV infection in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of different dosages of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide in animal models are yet to be fully investigated. It has been shown to significantly inhibit PRRSV infection in a dose-dependent manner .
Metabolic Pathways
It is known to interact with the SRCR5 domain of CD163, which plays a crucial role in PRRSV infection .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide within cells and tissues are yet to be fully investigated. It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .
Subcellular Localization
It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .
Métodos De Preparación
The synthesis of PRRSV/CD163-IN-1 involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with various sulfonyl chlorides to produce the final sulfonamide compound .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups. Common reagents used in these reactions include reducing agents like Fe/NH4Cl for nitro reduction and sulfonyl chlorides for sulfonamide formation
Comparación Con Compuestos Similares
Compared to other similar compounds, PRRSV/CD163-IN-1 stands out due to its unique combination of a quinoxaline core, a morpholine ring, and a sulfonamide group. Similar compounds include:
Linezolid: An antibiotic with a similar morpholine ring structure, used to treat serious bacterial infections.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWJHDKWAZXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)
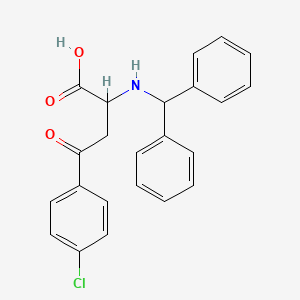
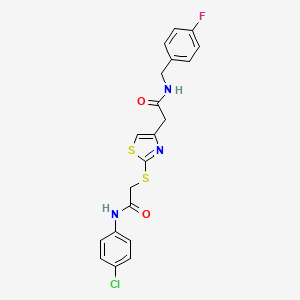
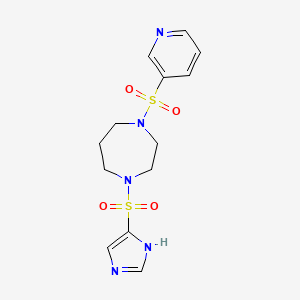
![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)
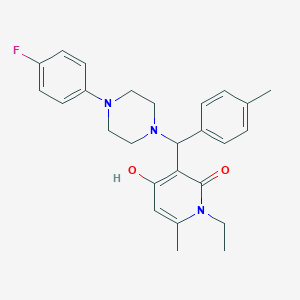
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)
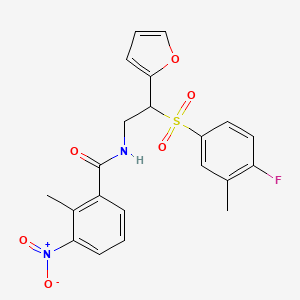
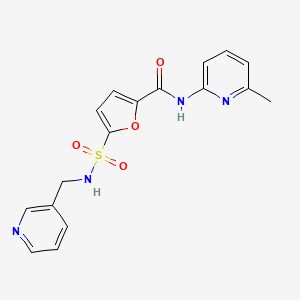
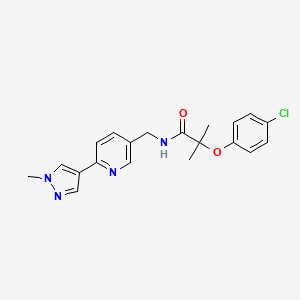
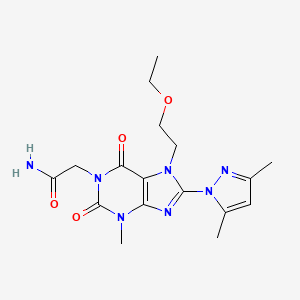
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)

